N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several interesting functional groups and structural features. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether that is often found in a variety of chemical contexts, including in certain pharmaceuticals and natural products . The compound also features a 4-methylbenzamido group, which is a type of amide, and a 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide group, which is a type of heterocycle containing nitrogen and sulfur atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The aromatic ether and amide groups would likely contribute to the compound’s polarity, while the cyclopentathiazole ring could add steric bulk .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, amides can participate in reactions such as hydrolysis, while aromatic ethers can be cleaved under certain conditions .Physical and Chemical Properties Analysis
Without specific data, it’s hard to say for sure, but we can infer some general properties based on the compound’s structure. For example, the presence of multiple polar groups (such as the amide) would likely make the compound somewhat polar and potentially soluble in polar solvents .Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazoles are recognized for their broad spectrum of pharmacological activities. These compounds have been explored for their antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor properties. The structural simplicity of 2-arylbenzothiazoles, in particular, has made them potential antitumor agents. Several benzothiazole derivatives are in clinical use for treating various diseases/disorders, demonstrating the scaffold's versatility in drug development. The interest in benzothiazoles among medicinal chemists is driven by their ability to serve as ligands to various biomolecules, paving the way for novel therapies, especially in cancer treatment (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).
Antioxidant and Anti-inflammatory Applications
Research has also focused on developing alternative antioxidant and anti-inflammatory agents from benzofused thiazole derivatives. These compounds have shown significant anti-inflammatory activity compared to standard references and potential antioxidant activity against various reactive species. Molecular docking studies further support their potential as new anti-inflammatory and antioxidant agents, indicating that benzofused thiazole derivatives could serve as templates for evaluating new therapeutic agents (Raut et al., 2020).
Advancement in Pharmacological Activities
The benzothiazole nucleus is considered a principal moiety in several biologically active compounds, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant agents. The molecular structures of potent drugs such as Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, highlighting its significance in medicinal chemistry. The compilation of information on benzothiazole derivatives aims to benefit future research in developing new therapeutic agents (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-12-2-4-13(5-3-12)20(26)25-22-24-19-15(7-9-18(19)30-22)21(27)23-14-6-8-16-17(10-14)29-11-28-16/h2-6,8,10,15H,7,9,11H2,1H3,(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSZNGVTOZMMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.